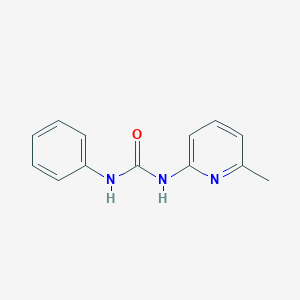
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including inhibition of enzymes, disruption of cellular membranes, and induction of apoptosis.
Biochemische Und Physiologische Effekte
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been reported to exhibit various biochemical and physiological effects, depending on the target organism or cell line. In bacteria, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In fungi, it has been reported to exhibit antifungal activity against various species. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In plants, it has been studied as a potential herbicide and plant growth regulator.
Vorteile Und Einschränkungen Für Laborexperimente
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has several advantages and limitations for lab experiments. One of the advantages is its wide range of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. One of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione. One direction is the development of novel derivatives with improved biological activities and selectivity. Another direction is the study of its potential applications in other fields, such as energy storage and catalysis. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and potential therapeutic applications.
Synthesemethoden
The synthesis of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through various methods, including the reaction of propylthiol with 2,4,6-trichloro-1,3,5-triazine, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. Another method involves the reaction of propylamine with cyanuric chloride, followed by the hydrolysis of the intermediate with sodium hydroxide. Both methods have been reported to yield high purity and good yields of the target compound.
Wissenschaftliche Forschungsanwendungen
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, it has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide and plant growth regulator. In material science, it has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
CAS-Nummer |
61958-70-1 |
|---|---|
Produktname |
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione |
Molekularformel |
C6H9N3O2S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
6-propylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11) |
InChI-Schlüssel |
ODAMHWJMWNWCHG-UHFFFAOYSA-N |
Isomerische SMILES |
CCCSC1=C(N=C(N=N1)O)O |
SMILES |
CCCSC1=NNC(=O)NC1=O |
Kanonische SMILES |
CCCSC1=NNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
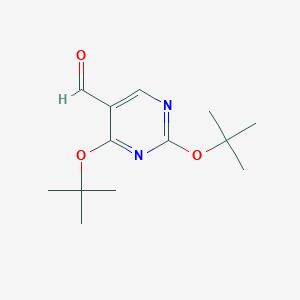
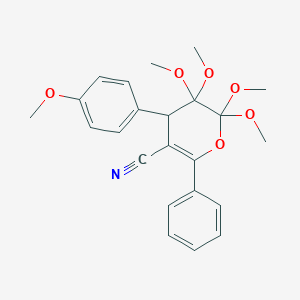

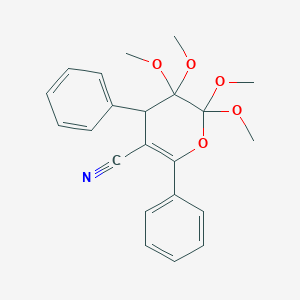
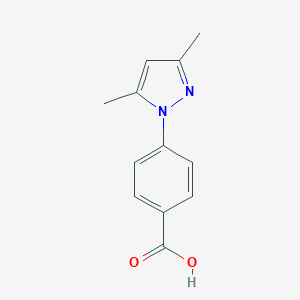
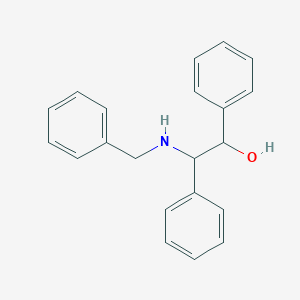
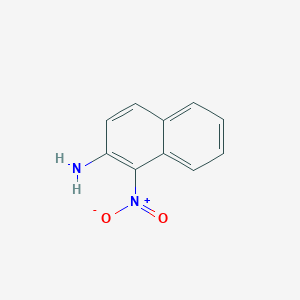
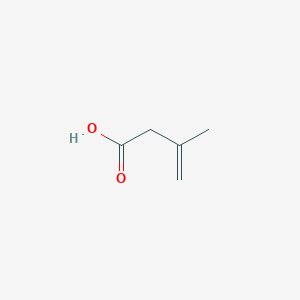

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

